molecular formula C19H23NO2 B1392260 5-(4-Hexyloxybenzoyl)-2-methylpyridine CAS No. 1187167-80-1

5-(4-Hexyloxybenzoyl)-2-methylpyridine

Cat. No.: B1392260
CAS No.: 1187167-80-1
M. Wt: 297.4 g/mol
InChI Key: KEDGOQFASCMYDW-UHFFFAOYSA-N
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Description

Chemical Structure:
5-(4-Hexyloxybenzoyl)-2-methylpyridine (CAS: 161790-37-0) is a substituted pyridine derivative featuring a benzoyl group at the 5-position of the pyridine ring, with a hexyloxy chain at the para position of the benzoyl moiety and a methyl group at the 2-position of the pyridine ring (Figure 1).

Properties

IUPAC Name

(4-hexoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-11-9-16(10-12-18)19(21)17-8-7-15(2)20-14-17/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDGOQFASCMYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzoyl chloride and 2-methylpyridine.

    Reaction Conditions: The reaction between 4-hexyloxybenzoyl chloride and 2-methylpyridine is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

5-(4-Hexyloxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The benzylic position of the compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions, leading to the formation of benzoic acids.

    Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups, altering the compound’s reactivity.

    Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring, affecting the compound’s electronic properties.

Scientific Research Applications

5-(4-Hexyloxybenzoyl)-2-methylpyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Hexyloxybenzoyl)-2-methylpyridine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

    Pathways: It may influence signaling pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs and Their Properties

Below is a comparative analysis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine with three closely related pyridine derivatives (Table 1).

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Purity CAS Number Reference
This compound $ C{20}H{25}NO_2 $ ~311.4* Benzoyl (para-hexyloxy), Pyridine (2-methyl) 95.0% 161790-37-0
5-(3-Methylbenzoyl)-2-methylpyridine $ C{14}H{13}NO $ 211.27 Benzoyl (meta-methyl), Pyridine (2-methyl) 97.0% Not provided
5-(4-Methylbenzoyl)-2-methylpyridine $ C{14}H{13}NO $ 211.27 Benzoyl (para-methyl), Pyridine (2-methyl) 97.0% Not provided
4-(2-Methylbenzoyl)-2-methylpyridine $ C{14}H{13}NO $ 211.27 Benzoyl (ortho-methyl), Pyridine (2-methyl) 97.0% Not provided

*Note: Molecular weight for this compound is estimated based on structural analogs.

Key Differences and Implications

Substituent Effects :
  • Hexyloxy vs. Methyl Groups: The hexyloxy chain in the target compound introduces significant hydrophobicity compared to the methyl-substituted analogs. This enhances solubility in non-polar solvents, making it more suitable for applications requiring lipid compatibility (e.g., drug delivery systems) .
  • Positional Isomerism :
    • The para-substituted hexyloxy group in the target compound creates a linear geometry, favoring ordered molecular packing (relevant for liquid crystals). In contrast, meta- or ortho- substituted methyl groups in analogs disrupt symmetry, reducing thermal stability .
    • The 2-methyl group on the pyridine ring is conserved across all analogs, suggesting its role in steric stabilization or binding interactions.
Purity and Commercial Availability :
  • The target compound (95.0% purity) is slightly less pure than its methyl-substituted analogs (97.0–98.0%), possibly due to challenges in synthesizing longer alkyl chains .

Biological Activity

5-(4-Hexyloxybenzoyl)-2-methylpyridine is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a yellow crystalline powder form and is soluble in organic solvents such as ethanol and chloroform. Its molecular formula is C15H19NC_{15}H_{19}N with a CAS number of 1187167-80-1. The compound features a pyridine ring substituted with a hexyloxybenzoyl group and a methyl group, which influence its electronic properties and biological interactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, impacting cellular processes such as proliferation, apoptosis, and differentiation.

Molecular Targets:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer models.
  • Neuroprotective Effects: Some studies indicate that it may protect neuronal cells from oxidative stress, which is significant for neurodegenerative disease research.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited inhibitory effects at low concentrations, highlighting its potential as a lead compound for antibiotic development .

Research Findings

Study Target Findings Reference
Anticancer ActivityCancer Cell LinesInhibition of cell viability at >10 µM
Antimicrobial PropertiesE. coli, S. aureusInhibitory effects at low concentrations
Neuroprotective EffectsNeuronal CellsReduced oxidative stress-induced damage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hexyloxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Hexyloxybenzoyl)-2-methylpyridine

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